molecular formula C10H15N3O2 B141880 Methyl 6-(butylamino)pyridazine-3-carboxylate CAS No. 142054-67-9

Methyl 6-(butylamino)pyridazine-3-carboxylate

Cat. No.: B141880
CAS No.: 142054-67-9
M. Wt: 209.24 g/mol
InChI Key: CTBKWWFFSIUXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(butylamino)pyridazine-3-carboxylate is a pyridazine derivative characterized by a butylamino substituent at the 6-position and a methyl ester group at the 3-position. Its synthesis involves the reaction of methyl 6-chloro-3-pyridazinecarboxylate with butylamine, though traditional methods yield poor quantities (e.g., 4b in ). Below, we compare it with key analogs to highlight structural, synthetic, and functional distinctions.

Properties

IUPAC Name

methyl 6-(butylamino)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-4-7-11-9-6-5-8(12-13-9)10(14)15-2/h5-6H,3-4,7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBKWWFFSIUXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The predominant synthetic route to Methyl 6-(butylamino)pyridazine-3-carboxylate involves the displacement of a chlorine atom in methyl 6-chloro-3-pyridazinecarboxylate by butylamine (Fig. 1). The electron-withdrawing carboxylate group at the 3-position activates the pyridazine ring, facilitating nucleophilic attack at the 6-position.

Reaction Conditions :

  • Substrate : Methyl 6-chloro-3-pyridazinecarboxylate (1 equiv).

  • Nucleophile : Butylamine (1.5–2.0 equiv), used in excess to minimize side reactions.

  • Solvent : Neat (solvent-free) or 1,4-dioxane.

  • Temperature : Reflux (100–120°C).

  • Time : 16–24 hours.

Under neat conditions, the reaction proceeds with 84% yield, while solvent-mediated reactions (e.g., 1,4-dioxane) yield 60–70%. The absence of solvent reduces side products such as hydrolysis of the methyl ester, which is prevalent in polar aprotic solvents.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

Solvent Yield (%) Purity (%) Side Products
Neat84>95Negligible
1,4-Dioxane6285Ester hydrolysis (<5%)
THF4578Over-alkylation (10–15%)

Neat conditions minimize solvolysis and side reactions, while coordinating solvents like THF stabilize intermediates but promote over-alkylation.

Stoichiometric Ratios

Excess butylamine (1.5–2.0 equiv) ensures complete substitution. Sub-stoichiometric amine (1.0 equiv) results in incomplete conversion (<50%) and residual starting material.

Alternative Synthetic Pathways

Stepwise Amidation-Esterification

An alternative route involves converting methyl 6-chloro-3-pyridazinecarboxylate to 6-chloro-3-pyridazinecarboxamide via ammonolysis, followed by butylamine substitution and re-esterification:

  • Ammonolysis : Treatment with methanolic NH₃ yields 6-chloro-3-pyridazinecarboxamide (97% yield).

  • Butylamine Substitution : Reaction with butylamine in 1,4-dioxane (reflux, 19–40 hours) gives 6-butylamino-3-pyridazinecarboxamide (73% yield).

  • Esterification : BF₃·Et₂O-catalyzed methanolysis converts the carboxamide to the methyl ester (75% yield).

This method is less efficient (overall yield: 55%) than direct SNAr but avoids halogenated intermediates.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with a melting point of 121–122°C.

Spectroscopic Analysis

  • IR : Strong absorption at 2220 cm⁻¹ (C≡N stretch, absent in final product), 1716 cm⁻¹ (ester C=O).

  • ¹H NMR (CDCl₃): δ 0.96 (s, 9H, t-Bu), 3.98 (s, 3H, COOCH₃), 7.50–7.95 (m, pyridazine-H).

Industrial Scalability Considerations

Large-scale synthesis requires continuous flow reactors to manage exothermic reactions. Catalytic systems (e.g., PdCl₂(PPh₃)₂) have been explored for cross-coupling with alkynes but show limited success for alkylamino derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(butylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyridazine-3-carboxylic acid derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the substituent used.

Scientific Research Applications

Methyl 6-(butylamino)pyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents due to its ability to interact with biological targets.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(butylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Methyl 6-(Methylamino)pyridazine-3-carboxylate
  • Structure: Methyl ester at C3, methylamino group at C4.
  • Molecular Weight: 167.17 g/mol (vs. 193.20 g/mol for the butylamino analog) .
  • Synthesis: Higher yields reported under optimized conditions compared to the butylamino derivative .
  • Applications : Used in pharmaceutical research due to its smaller alkyl chain, which may enhance solubility but reduce lipophilicity .
Ethyl 6-(Ethylamino)pyridazine-3-carboxylate
  • Structure: Ethyl ester at C3, ethylamino group at C5.
  • Molecular Weight : 195.21 g/mol .
Methyl 6-(Cyclopropylamino)pyridazine-3-carboxylate
  • Structure: Cyclopropylamino group at C6.
  • Molecular Weight : 193.20 g/mol .
  • Impact : The cyclopropyl ring introduces rigidity and may enhance binding to hydrophobic pockets in biological targets, a feature absent in the flexible butyl chain of the target compound .

Substituents with Heterocyclic Moieties

6-((4-(Butylamino)-6-(Diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one Derivatives
  • Structure : Triazinyl-oxy substituent at C6.
  • Synthesis : Ultrasound-assisted methods achieve high yields (>70%) in contrast to the low-yield traditional synthesis of the target compound .
  • Applications : Predicted bioactive properties via in silico studies, including favorable ADMET profiles .
Methyl 6-(Piperidin-1-yl)pyridazine-3-carboxylate
  • Structure : Piperidine ring at C6.
  • Molecular Weight : 221.26 g/mol .

Derivatives with Bioactive Substituents

6-(Butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide (11k)
  • Structure : Trifluoromethyl group at C5, carboxamide at C3.
  • Activity : Demonstrated anticancer activity in preclinical studies, with 48% yield in synthesis .
  • Comparison : The trifluoromethyl group enhances metabolic stability and electronegativity, features absent in the target compound .
Methyl 6-Bromopyridazine-3-carboxylate
  • Structure : Bromine at C6.
  • Applications: Serves as a precursor for further functionalization via cross-coupling reactions, a role less feasible for the butylamino derivative .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Target Compound: Soluble in DMSO and ethanol; stable at -80°C for 6 months .
  • Methyl 6-(Methylamino) Analog: Similar solubility but lower molecular weight may improve diffusion rates .
  • Triazinyl-oxy Derivatives : Higher hydrophilicity due to polar triazine groups, contrasting with the butyl chain’s lipophilicity .

Biological Activity

Methyl 6-(butylamino)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

Chemical Structure and Properties

This compound features a pyridazine ring with a butylamino substituent and a carboxylate group. Its unique structure contributes to its biological activity by allowing interactions with various biological targets.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, including:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens.
  • Anticancer Activity : It has demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may reduce inflammation through various biochemical pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains. The results indicate promising activity:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, it exhibited significant cytotoxicity against breast cancer cell lines:

Cell Line IC50 (µM)
T-47D5.2
MDA-MB-2314.8
SKOV-36.1

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer therapeutic agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in a pharmaceutical journal evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .
  • Anticancer Evaluation : A recent investigation into the anticancer effects revealed that this compound inhibited cell growth in breast cancer models by inducing cell cycle arrest at the G2/M phase . The study utilized SRB assays to quantify cell viability and further explored apoptotic pathways.
  • Inflammation Study : Another research effort focused on the anti-inflammatory effects of this compound, demonstrating a significant decrease in cytokine levels in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Methyl 6-(butylamino)pyridazine-3-carboxylate?

The compound is typically synthesized via multi-step protocols involving alkylation and amination. For example, a related pyridazine derivative was synthesized by coupling a halogenated pyridazine precursor with a butylamine group under nucleophilic substitution conditions, followed by esterification . Another approach involves ultrasound-assisted synthesis, which improves reaction efficiency and reduces byproducts . Key intermediates are often characterized using LCMS (m/z values) and HPLC retention times to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • LCMS : Used to verify molecular weight (e.g., m/z 645 [M+H]+ observed in a structurally similar compound) .
  • HPLC : Retention times under specific conditions (e.g., 1.43 minutes using SMD-TFA05 mobile phase) help assess purity and detect impurities .
  • NMR : ¹³C NMR data (e.g., δ 159.6–14.7 ppm for analogous esters) confirm regiochemistry and functional groups .

Q. How does the ester group influence solubility and stability during storage?

The methyl ester group enhances lipophilicity, improving solubility in organic solvents (e.g., DMSO or acetonitrile). Hydrolysis to the carboxylic acid derivative (via LiOH treatment) increases polarity, altering solubility profiles . Stability studies recommend storage at –20°C under inert atmospheres to prevent ester degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the butylamination step?

Ultrasound-assisted synthesis reduces reaction times and improves yields by enhancing mass transfer. For example, ultrasound was applied to synthesize similar triazine-pyridazine hybrids with yields >50% . Solvent-free conditions or green solvents (e.g., ethanol) may also minimize side reactions .

Q. How should researchers address contradictions in HPLC data (e.g., unexpected retention times)?

Contradictions often arise from mobile phase composition or column aging. For instance, retention times vary significantly between SMD-TFA50 (1.05 minutes) and SMD-TFA05 (1.43 minutes) conditions . Method validation using reference standards and column recalibration are recommended. Impurity profiling via HRMS can identify byproducts from incomplete amination .

Q. What strategies enhance bioactivity through structural modifications?

  • Ester hydrolysis : Conversion to the carboxylic acid derivative improves hydrogen-bonding capacity, potentially enhancing target binding .
  • Heterocyclic substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridazine ring increases metabolic stability .
  • Hybrid analogs : Coupling with triazine or pyrrolopyridazine moieties (as in EP 4 374 877 A2) can modulate receptor affinity .

Q. How can environmental fate studies (e.g., adsorption/desorption) be designed for this compound?

Adapt methodologies from fungicide studies, such as Freundlich isotherm models, to evaluate soil adsorption. Parameters like organic carbon content and pH significantly affect leaching potential . Use LCMS-based quantification to monitor environmental persistence under simulated conditions.

Q. What green chemistry approaches are viable for large-scale synthesis?

  • Ultrasound-assisted reactions : Reduce energy consumption and improve atom economy .
  • Biodegradable solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate.
  • Catalytic methods : Employ palladium-free coupling reactions to minimize heavy metal waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.